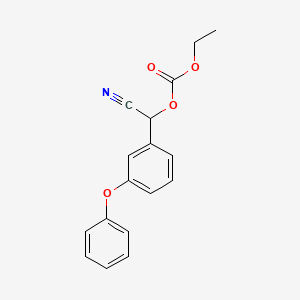
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound that combines three distinct chemical structures Benzene-1,3-dicarboxylic acid is a derivative of benzene with carboxylic acid groups at the 1 and 3 positions 2-benzofuran-1,3-dione is a bicyclic compound containing a benzene ring fused to a furan ring with a dione functional group 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a branched aliphatic compound with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
Benzene-1,3-dicarboxylic acid: This compound can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions. The reaction typically involves heating m-xylene with potassium permanganate in the presence of sulfuric acid, followed by purification through recrystallization.
2-benzofuran-1,3-dione: This compound can be prepared by the cyclization of o-hydroxybenzoic acid derivatives. One common method involves the reaction of o-hydroxybenzoic acid with acetic anhydride under reflux conditions, leading to the formation of the benzofuran ring.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation of acetaldehyde and formaldehyde, followed by hydrogenation. The reaction involves the formation of a β-hydroxy aldehyde intermediate, which is then reduced to the desired diol.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale oxidation, cyclization, and condensation reactions using optimized reaction conditions and catalysts to maximize yield and purity. For example, the oxidation of m-xylene to benzene-1,3-dicarboxylic acid can be carried out in continuous flow reactors with controlled temperature and pressure. Similarly, the cyclization of o-hydroxybenzoic acid to 2-benzofuran-1,3-dione can be performed in batch reactors with efficient heat transfer and solvent recovery systems.
化学反応の分析
Types of Reactions
Oxidation: Benzene-1,3-dicarboxylic acid can undergo further oxidation to form benzene-1,3,5-tricarboxylic acid under strong oxidizing conditions.
Reduction: 2-benzofuran-1,3-dione can be reduced to 2-benzofuran-1-ol using reducing agents such as sodium borohydride.
Substitution: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., thionyl chloride), organic solvents, and reflux conditions.
Major Products
Oxidation: Benzene-1,3,5-tricarboxylic acid.
Reduction: 2-benzofuran-1-ol.
Substitution: Halogenated derivatives of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.
科学的研究の応用
Chemistry
Catalysis: Benzene-1,3-dicarboxylic acid derivatives are used as ligands in coordination chemistry for the development of metal-organic frameworks (MOFs) with catalytic properties.
Organic Synthesis: 2-benzofuran-1,3-dione is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology
Enzyme Inhibition: Compounds containing benzofuran structures have been studied for their ability to inhibit enzymes such as tyrosine kinases, which are involved in cancer cell proliferation.
Antimicrobial Activity: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives have shown antimicrobial activity against various bacterial strains.
Medicine
Drug Development: Benzene-1,3-dicarboxylic acid derivatives are being explored as potential drug candidates for the treatment of inflammatory diseases due to their ability to modulate immune responses.
Diagnostic Agents: 2-benzofuran-1,3-dione derivatives are used in the development of fluorescent probes for imaging applications in medical diagnostics.
Industry
Polymer Production: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a monomer in the production of polyesters and polyurethanes with enhanced mechanical properties.
Coatings and Adhesives: Benzene-1,3-dicarboxylic acid derivatives are used as crosslinking agents in the formulation of high-performance coatings and adhesives.
作用機序
The mechanism of action of benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves interactions with various molecular targets and pathways. For example, benzene-1,3-dicarboxylic acid derivatives can modulate immune responses by inhibiting the production of pro-inflammatory cytokines. 2-benzofuran-1,3-dione derivatives can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation and downstream signaling. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar to benzene-1,3-dicarboxylic acid but with carboxylic acid groups at the 1 and 2 positions.
2-benzofuran-1,2-dione: Similar to 2-benzofuran-1,3-dione but with the dione functional group at the 1 and 2 positions.
2-methyl-2-(hydroxymethyl)propane-1,3-diol: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with a methyl group instead of an ethyl group.
Uniqueness
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of aromatic and aliphatic structures, which allows for diverse chemical reactivity and potential applications. The presence of both carboxylic acid and hydroxyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
101316-88-5 |
|---|---|
分子式 |
C22H24O10 |
分子量 |
448.4 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H;7-9H,2-5H2,1H3 |
InChIキー |
RVJSOEYHNBZKIG-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
関連するCAS |
101316-88-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


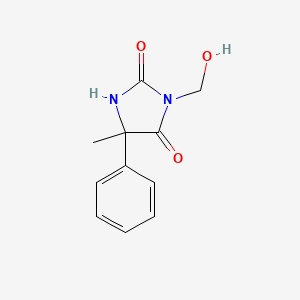
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
phosphanium](/img/structure/B14343243.png)

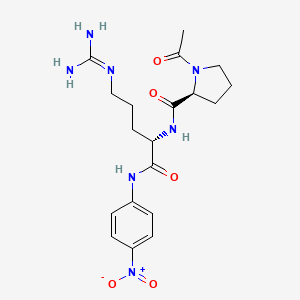
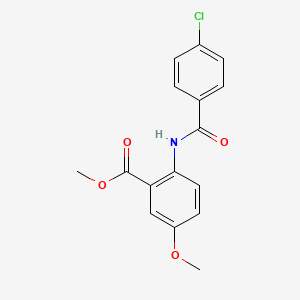

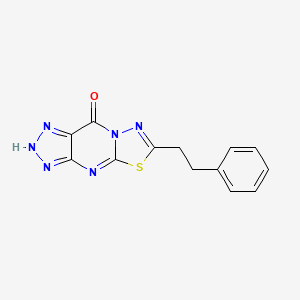
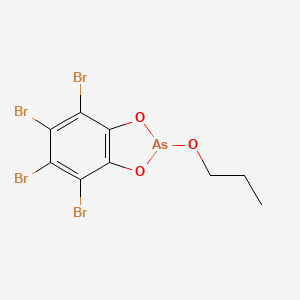
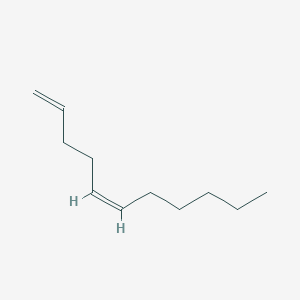
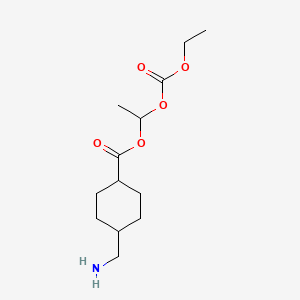
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
